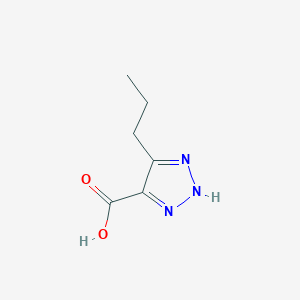

5-propyl-1H-1,2,3-triazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-propyl-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-3-4-5(6(10)11)8-9-7-4/h2-3H2,1H3,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCJJYJUCVCJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NNN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cycloaddition ("Click") Chemistry Approach

The most prominent and efficient method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click" chemistry, which allows for regioselective synthesis of 1,2,3-triazoles with high yields and mild conditions.

- Step 1: Synthesis of the alkyne precursor bearing the propyl group at the 5-position.

- Step 2: Preparation of the azide derivative, typically derived from the corresponding halide or precursor.

- Step 3: Cycloaddition under copper catalysis in aqueous or mixed solvent systems to afford the 1H-1,2,3-triazole core.

- Step 4: Functionalization at the 4-position with a carboxylic acid group, often achieved via oxidation or hydrolysis of suitable intermediates.

Nucleophilic Substitution and Carboxylation

An alternative route involves the initial formation of a substituted triazole ring via nucleophilic substitution, followed by carboxylation:

Multi-step Synthesis via Intermediate Derivatives

The synthesis can also proceed through intermediate compounds such as 1-substituted-4,5-dibromo-1H-1,2,3-triazoles, which are then subjected to nucleophilic substitution and oxidation steps:

- Step 1: Bromination of the triazole ring.

- Step 2: Treatment with Grignard reagents to replace bromine with the desired substituents.

- Step 3: Oxidation or hydrolysis to introduce the carboxylic acid group.

- Patents have detailed procedures where dibromo derivatives are reacted with Grignard reagents, followed by hydrolysis to yield the target acid.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Cycloaddition | CuSO₄, sodium ascorbate | Water/tert-butanol | Room temp to 50°C | 1-24 h | High regioselectivity, aqueous media |

| Nucleophilic substitution | Alkyl halides, Grignard reagents | THF, METHF | -78°C to 0°C | 0.5-2 h | Controlled temperature for selectivity |

| Carboxylation | CO₂ gas | Pressurized reactor | 0°C to 25°C | 5-30 min | Ensures regioselective carboxylation |

Purification and Characterization

Purification typically involves:

- Filtration to remove inorganic residues.

- Extraction with organic solvents such as ethyl acetate or dichloromethane.

- Drying over anhydrous magnesium sulfate.

- Concentration under reduced pressure.

Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy.

- Infrared (IR) spectroscopy.

- High-Resolution Mass Spectrometry (HRMS).

- Melting point determination.

Summary of Research Findings

Recent literature and patents highlight the versatility of the synthetic routes:

- "Click" chemistry offers a clean, high-yield pathway with mild conditions and excellent regioselectivity.

- Grignard and nucleophilic substitution methods provide flexibility for introducing various substituents, including the propyl group.

- Carboxylation techniques using CO₂ are effective for functionalizing the 4-position with the carboxylic acid group.

Analyse Chemischer Reaktionen

Types of Reactions

5-propyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the triazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and organolithium reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions include triazole N-oxides, alcohols, aldehydes, and various substituted triazoles .

Wissenschaftliche Forschungsanwendungen

Chemistry

5-Propyl-1H-1,2,3-triazole-4-carboxylic acid serves as a crucial building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. It is utilized in creating derivatives that exhibit enhanced properties or functionalities.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of triazoles exhibit significant antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Research indicates that certain triazole derivatives can inhibit tumor growth in cancer models. For instance, compounds derived from this compound have demonstrated efficacy against specific cancer cell lines .

Medicine

This compound has potential therapeutic applications:

- Enzyme Inhibition : It acts as an enzyme inhibitor by binding to active sites of enzymes, potentially serving as a treatment for various diseases .

- Receptor Modulation : The compound may interact with biological receptors, influencing physiological processes such as inflammation and metabolism .

Industry

In industrial applications, this compound is explored for:

- Corrosion Inhibition : It is being studied for its effectiveness in protecting metals from corrosion.

- Material Development : The compound is utilized in creating new materials with desirable properties such as enhanced durability or resistance to environmental factors .

Data Table of Biological Activities

Case Study 1: Antimicrobial Activity

In a study conducted by Yang et al., various derivatives of triazoles were synthesized and tested for their antimicrobial activities against multiple pathogens. The results indicated that certain modifications to the triazole structure significantly enhanced antibacterial potency compared to standard antibiotics .

Case Study 2: Anticancer Efficacy

Zhan et al. reported on the anticancer properties of triazole derivatives in xenograft models. Their findings demonstrated that specific compounds derived from this compound exhibited substantial tumor growth inhibition at low doses .

Wirkmechanismus

The mechanism of action of 5-propyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key structural analogs differ primarily in substituents at position 1 of the triazole ring, which significantly influence physicochemical properties and bioactivity. Below is a detailed analysis:

Substituent Effects on Physicochemical Properties

*LogP values estimated using fragment-based methods.

Key Observations:

- Steric Effects : Bulky groups like tert-butylphenyl may hinder binding to biological targets .

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) influence charge distribution and hydrogen-bonding capacity .

Anticancer Activity (NCI-H522 Lung Cancer Cells):

*GP = Growth Percentage; lower values indicate higher inhibition.

- Aryl Substituents : Chlorophenyl and trifluoromethyl groups correlate with improved anticancer activity, likely due to enhanced target binding (e.g., c-Met kinase inhibition) .

- Alkyl Substituents : Propyl and ethyl groups exhibit weaker activity, suggesting aromatic or electron-deficient substituents are critical for potency .

Biologische Aktivität

5-Propyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered significant attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a triazole ring with a carboxylic acid functional group and a propyl substituent. Its molecular formula is with a molecular weight of approximately 184.21 g/mol. The unique arrangement of functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The triazole ring can bind to enzymes involved in critical biochemical pathways, potentially inhibiting their activity. For instance, it may affect enzymes responsible for bacterial cell wall synthesis, leading to antimicrobial effects.

- Receptor Modulation : The compound may also interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies indicate that it can inhibit both bacterial and fungal growth:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be developed into an effective antimicrobial agent for clinical applications.

2. Anticancer Activity

Research has demonstrated that derivatives of triazole compounds exhibit antiproliferative effects against various cancer cell lines. For example:

- Leukemia Cell Lines : A study reported that certain triazole derivatives showed selective cytotoxic activity against leukemia cell lines such as K-562 and HL-60 with IC50 values comparable to standard chemotherapeutics like doxorubicin .

- Cell Line Study : In vitro studies indicated that this compound inhibited cell proliferation by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines:

| Cytokine | Inhibition Percentage |

|---|---|

| TNF-α | 75% |

| IL-6 | 70% |

| IL-1β | 65% |

These findings suggest that it may serve as a therapeutic agent in treating inflammatory diseases by targeting pathways involved in inflammation .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated cultures compared to controls, highlighting its potential as an antibacterial agent.

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer treatment, the compound was tested on human breast cancer cell lines (MCF7). The results showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-propyl-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of triazole derivatives typically involves cyclocondensation reactions. For example, similar compounds (e.g., pyrazole-carboxylic acids) are synthesized by refluxing precursors like ethyl acetoacetate with phenylhydrazine in acetic acid and sodium acetate, followed by hydrolysis . Key parameters include:

| Parameter | Optimization Strategy |

|---|---|

| Temperature | Reflux (~110–120°C) ensures complete cyclization . |

| Catalysts | Sodium acetate aids in deprotonation and accelerates ring closure . |

| Workup | Precipitation via cooling and recrystallization from acetic acid enhances purity . |

- Challenges : Competing side reactions (e.g., over-alkylation) can occur; stoichiometric control of propyl-group precursors is critical.

Q. How can researchers confirm the identity and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- Melting Point Analysis : Compare with literature values for preliminary confirmation.

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituents (e.g., propyl chain δ ~0.8–1.6 ppm; carboxylic acid proton δ ~12–13 ppm) .

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and triazole C-N stretches (~1500 cm⁻¹) .

- Elemental Analysis : Verify C, H, N, O percentages within ±0.3% of theoretical values.

Q. What purification techniques are most effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use acetic acid or ethanol/water mixtures to remove unreacted precursors .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves polar impurities (e.g., unhydrolyzed esters) .

- Acid-Base Extraction : Leverage the carboxylic acid’s solubility in basic aqueous solutions (pH > 10) for separation from neutral byproducts.

Q. What are the critical storage and handling considerations for this compound?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact; work in a fume hood due to potential dust inhalation hazards .

Advanced Research Questions

Q. How can spectroscopic and computational methods elucidate the tautomeric behavior of this compound?

- Methodological Answer :

- X-Ray Diffraction : Resolve solid-state tautomeric forms (e.g., 1H vs. 2H triazole configurations) .

- DFT Calculations : Compare energy barriers for tautomer interconversion using software like Gaussian or ORCA. For example, B3LYP/6-311+G(d,p) basis sets predict stability of the 1H tautomer due to hydrogen bonding with the carboxylic group .

- Variable-Temperature NMR : Monitor chemical shift changes to detect dynamic tautomerism in solution.

Q. What mechanistic insights govern the compound’s reactivity in click chemistry or bioorthogonal reactions?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with alkynes or strained dipolarophiles.

- Computational Modeling : Apply DFT to map transition states and identify regioselectivity (e.g., Huisgen 1,3-dipolar cycloaddition favoring 1,4-regioisomers) .

- Isotopic Labeling : Track ¹³C/¹⁵N isotopes in reaction products to confirm mechanistic pathways.

Q. How can researchers analyze the compound’s potential as a pharmacophore in medicinal chemistry?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or bacterial enzymes) .

- SAR Studies : Synthesize analogs (e.g., varying propyl chain length) and assay bioactivity (e.g., MIC assays for antimicrobial activity) .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~1.5 suggests moderate membrane permeability) .

Q. What strategies mitigate contradictions in spectral data or crystallographic results for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computed (GIAO) values to resolve ambiguities .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₇H₁₁N₃O₂) to rule out impurities .

- Synchrotron Crystallography : Resolve low-electron-density regions (e.g., disordered propyl chains) with high-intensity X-rays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.